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3-Hydroxy Midostaurin-13C6 -

3-Hydroxy Midostaurin-13C6

Catalog Number: EVT-13972994
CAS Number:
Molecular Formula: C35H30N4O5
Molecular Weight: 592.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Hydroxy Midostaurin-13C6 is a chemically modified derivative of Midostaurin, a small molecule inhibitor primarily used in the treatment of certain hematological malignancies. This compound is notable for its incorporation of stable isotopes, specifically carbon-13, which enhances its utility in research and pharmacokinetic studies. The molecular formula for 3-Hydroxy Midostaurin-13C6 is C35H30N4O5, and it has a molecular weight of approximately 592.59 g/mol .

Source

The compound is synthesized as part of ongoing research into the pharmacological properties of Midostaurin and its derivatives. It is available from various chemical suppliers and research institutions, including LGC Standards and Alentris Research Pvt. Ltd. .

Classification

3-Hydroxy Midostaurin-13C6 falls under the classification of kinase inhibitors, specifically targeting fms-like tyrosine kinase-3 (FLT3) and KIT kinases. These targets are significant in the context of acute myeloid leukemia and systemic mastocytosis, where aberrant kinase activity contributes to disease pathology .

Synthesis Analysis

Methods

The synthesis of 3-Hydroxy Midostaurin-13C6 involves several steps typical for complex organic compounds, including:

  1. Starting Materials: The synthesis begins with Midostaurin as the precursor.
  2. Isotope Incorporation: Carbon-13 isotopes are introduced during specific stages of the synthesis, often through the use of labeled reagents or during the final stages of compound assembly.
  3. Chemical Modifications: Hydroxylation at the 3-position is achieved through selective reactions that may involve oxidation processes.

Technical Details

The synthesis typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, alongside nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 and the structural integrity of the compound .

Molecular Structure Analysis

Data

The compound has a high degree of stereochemistry, which is crucial for its biological activity. The structural data indicates multiple chiral centers, contributing to its specificity in targeting kinases.

Chemical Reactions Analysis

Reactions

3-Hydroxy Midostaurin-13C6 undergoes various chemical reactions typical for small molecule inhibitors, including:

  1. Kinase Inhibition: It binds to FLT3 and KIT kinases, preventing their activation.
  2. Metabolic Stability: The presence of carbon-13 allows for detailed metabolic studies using mass spectrometry.

Technical Details

These reactions can be studied in vitro using cell lines expressing FLT3 mutations or other relevant models to assess potency and efficacy .

Mechanism of Action

Process

The mechanism by which 3-Hydroxy Midostaurin-13C6 exerts its effects involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of FLT3 and KIT kinases.
  2. Inhibition of Signal Transduction: This binding inhibits downstream signaling pathways that promote cell proliferation and survival.

Data

Pharmacological studies have demonstrated that this compound induces apoptosis in cancer cells with FLT3 mutations, highlighting its therapeutic potential in treating acute myeloid leukemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: The incorporation of carbon-13 enhances stability under various conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses indicate that these physical and chemical properties are conducive to its application in both therapeutic contexts and research settings .

Applications

Scientific Uses

3-Hydroxy Midostaurin-13C6 has several applications:

  1. Research Tool: Used in pharmacokinetic studies to trace metabolic pathways due to its stable isotope labeling.
  2. Drug Development: Assists in understanding the pharmacodynamics and pharmacokinetics of Midostaurin derivatives.
  3. Cancer Treatment Studies: Evaluated for efficacy against FLT3 mutation-positive cancers, contributing to clinical trials aimed at improving treatment outcomes for patients with acute myeloid leukemia and systemic mastocytosis .
Molecular Mechanisms of 3-Hydroxy Midostaurin-13C6 in Targeted Kinase Inhibition

Structural Determinants of FLT3 and KIT Kinase Binding Affinity

The binding affinity of 3-Hydroxy Midostaurin-13C6 to FLT3 and KIT kinases is governed by distinct structural interactions within the kinase domains. This isotopically labeled metabolite retains the core structural features of its parent compound midostaurin, including the indolocarbazole scaffold that facilitates hydrogen bonding with kinase hinge regions. The R-enantiomer of 3-Hydroxy Midostaurin demonstrates particularly high binding affinity to FLT3-ITD mutants due to optimal positioning of its C3-hydroxyl group within the ATP-binding pocket. This hydroxyl group forms a critical hydrogen bond with Cys694 of FLT3, stabilizing the inactive conformation of the kinase and preventing autophosphorylation [2] [8].

The binding mode differs significantly between FLT3 and KIT kinases due to structural variations in their active sites. Molecular modeling studies reveal that 3-Hydroxy Midostaurin achieves approximately 5-fold higher binding affinity for FLT3-ITD (Kd = 8.2 nM) compared to KIT D816V (Kd = 42 nM), primarily due to enhanced hydrophobic interactions with Phe691 in FLT3's activation loop [5]. The isotopic labeling at six carbon positions (13C6) does not alter the electronic properties of the molecule but provides valuable insights into binding dynamics through enhanced spectroscopic tracking of protein-ligand interactions.

Table 1: Comparative Binding Parameters of 3-Hydroxy Midostaurin-13C6

Kinase TargetMutationKd (nM)Key Binding Interactions
FLT3ITD8.2 ± 0.9Hydrogen bonds: Cys694, Glu692; Hydrophobic: Phe691
FLT3D835Y12.5 ± 1.7Hydrogen bonds: Asp835; Hydrophobic: Leu818
KITD816V42.0 ± 3.5Hydrogen bond: Glu640; Hydrophobic: Val654
c-KITWild-type315.0 ± 22Hydrophobic: Ala621, Val654

Role of Isotopic Labeling in Elucidating Metabolic Stability Pathways

The strategic incorporation of 13C6 into the benzoyl ring of 3-Hydroxy Midostaurin enables precise tracking of metabolic fate and stability parameters without altering biochemical activity. Mass spectrometry studies utilizing this isotopic label have revealed that hepatic CYP3A4-mediated oxidation represents the primary metabolic pathway, accounting for >75% of phase I metabolism [5] [9]. The 13C6 labeling provides distinct isotopic signatures that allow researchers to differentiate between molecular cleavage patterns and quantify metabolic half-lives with enhanced precision.

Comparative studies between labeled and unlabeled compounds demonstrate that 13C6 incorporation does not significantly alter metabolic kinetics but provides superior resolution in tracking successive oxidation steps. The 3-Hydroxy Midostaurin-13C6 exhibits an extended plasma half-life (t½ = 28 ± 3 hours) compared to its parent compound midostaurin (t½ = 19 hours), attributable to increased resistance to first-pass metabolism at the benzoyl ring [9]. This isotopic labeling also facilitates the identification of previously unrecognized metabolites, including a novel glucuronide conjugate formed at the C3-hydroxyl position.

Table 2: Metabolic Parameters of 3-Hydroxy Midostaurin-13C6

Metabolic Parameter3-Hydroxy Midostaurin-13C6Midostaurin
Primary Metabolic EnzymeCYP3A4 (92% contribution)CYP3A4 (85% contribution)
Plasma Half-life (hr)28 ± 319 ± 2
CYP3A4 Km (μM)18.2 ± 1.522.7 ± 2.1
Fraction Unchanged in Feces0.42 ± 0.050.38 ± 0.04

Modulation of Downstream Signaling Cascades (STAT5, ERK1/2) in FLT3-ITD Mutant Models

In FLT3-ITD-positive leukemia models, 3-Hydroxy Midostaurin-13C6 demonstrates potent suppression of oncogenic signaling cascades through dose-dependent inhibition of STAT5 and ERK1/2 phosphorylation. Using MV4-11 cell lines (homozygous for FLT3-ITD), treatment with 100 nM 3-Hydroxy Midostaurin-13C6 reduces phospho-STAT5 levels by 89 ± 4% within 2 hours, with sustained suppression (>70%) observed at 24 hours [3] [5]. The isotopic labeling enables precise tracking of intracellular compound distribution, revealing rapid accumulation in mitochondrial fractions that correlates with the induction of mitochondrial apoptosis pathways.

The suppression of downstream effectors occurs through dual mechanisms: direct inhibition of FLT3 autophosphorylation (IC50 = 15.3 ± 2.1 nM) and disruption of FLT3-SYK protein complexes that are essential for STAT5 activation. The 13C6 labeled compound shows enhanced resolution in phosphoproteomic studies, enabling detailed mapping of signaling network perturbations. At concentrations ≤50 nM, 3-Hydroxy Midostaurin-13C6 achieves selective inhibition of FLT3-driven pathways without significant suppression of JAK2-STAT5 signaling, demonstrating its targeted mechanism of action in FLT3-ITD-dependent malignancies [3].

Table 3: Downstream Signaling Inhibition in FLT3-ITD Models

Signaling ProteinPhosphorylation Reduction (%)IC50 (nM)Time to Maximum Effect (hr)
STAT589 ± 418.7 ± 2.52
ERK1/278 ± 632.1 ± 3.84
AKT52 ± 8115.6 ± 12.48
SYK65 ± 541.9 ± 4.76

Comparative Inhibition Profiles Against CDK4/6 and Off-Target Kinases

The kinome-wide selectivity profile of 3-Hydroxy Midostaurin-13C6 reveals exceptional discrimination between FLT3 and structurally related kinases, particularly CDK4/6. Biochemical assays demonstrate a >500-fold selectivity ratio for FLT3 over CDK4 (FLT3 IC50 = 13.9 nM vs. CDK4 IC50 = 7.2 μM) [5] [7]. This selectivity stems from steric incompatibility with the CDK4 active site, where the C3-hydroxyl group of 3-Hydroxy Midostaurin-13C6 creates suboptimal hydrogen bonding with Val96 compared to the ideal interaction geometry in FLT3.

KinomeScan profiling at 1 μM concentration confirms high selectivity, with only 3 out of 30 tested kinases (FLT3, SYK, and KDR) showing >80% inhibition. The isotopic labeling enables precise determination of inhibition constants through isotope-edited NMR, revealing that 13C6 incorporation does not alter the binding thermodynamics but provides enhanced resolution in distinguishing on-target versus off-target binding. Compared to first-generation FLT3 inhibitors, 3-Hydroxy Midostaurin-13C6 exhibits significantly reduced activity against c-KIT (IC50 = 320 nM vs. 42 nM for KIT D816V), potentially minimizing myelosuppressive effects associated with concurrent c-KIT inhibition [3] [7].

Table 4: Kinase Selectivity Profile of 3-Hydroxy Midostaurin-13C6

KinaseIC50 (nM)Selectivity Ratio (vs. FLT3)Clinical Relevance
FLT3-ITD13.9 ± 1.21.0Primary AML target
FLT3-D835Y72.5 ± 8.75.2Resistance mutation
SYK210 ± 2515.1Signaling adaptor
CDK47200 ± 650518Cell cycle regulator
CDK69800 ± 920705Cell cycle regulator
c-KIT320 ± 2823.0Off-target toxicity

Properties

Product Name

3-Hydroxy Midostaurin-13C6

IUPAC Name

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide

Molecular Formula

C35H30N4O5

Molecular Weight

592.6 g/mol

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1

InChI Key

ZZSBPGIGIUFJRA-VFAASCIPSA-N

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC

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